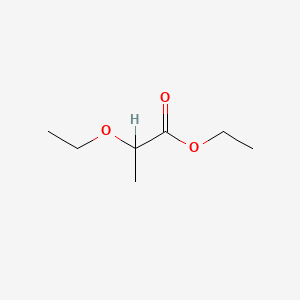

Ethyl 2-ethoxypropanoate

Overview

Description

Ethyl 2-ethoxypropanoate is an organic compound with the molecular formula C₇H₁₄O₃. It is an ester formed from the reaction of ethanol and propanoic acid. This compound is known for its applications in various industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxypropanoate can be synthesized through the esterification of ethanol and propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxypropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form ethanol and propanoic acid.

Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Ethanol and propanoic acid.

Reduction: Corresponding alcohols.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethoxypropanoate has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the preparation of various biological compounds.

Medicine: Investigated for potential use in drug formulation and delivery.

Industry: Utilized in the production of coatings, adhesives, and other materials

Mechanism of Action

The mechanism of action of ethyl 2-ethoxypropanoate involves its interaction with various molecular targets and pathways. As an ester, it can participate in hydrolysis reactions, releasing ethanol and propanoic acid, which can further interact with biological systems. The specific pathways and targets depend on the context of its use, such as in drug delivery or as a solvent in chemical reactions .

Comparison with Similar Compounds

Ethyl acetate: Another ester with similar solvent properties but different reactivity.

Methyl butyrate: Shares ester functional group but has different physical and chemical properties.

Ethyl propionate: Similar structure but with different applications and reactivity

Uniqueness: Ethyl 2-ethoxypropanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Biological Activity

Ethyl 2-ethoxypropanoate (C₇H₁₄O₃) is an organic compound classified as an ester, formed from the reaction of ethanol and propanoic acid. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ester functional group, which influences its reactivity and interactions with biological systems. The compound can undergo several chemical reactions, including hydrolysis, reduction, and substitution. These reactions are essential for understanding its behavior in biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 130.19 g/mol |

| Boiling Point | 180 °C |

| Solubility | Soluble in organic solvents |

The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, it is known to be utilized in the synthesis of various biological compounds, suggesting potential interactions with biological pathways.

Potential Biological Effects

Case Studies

- Toxicological Evaluations : Research has indicated that compounds similar to this compound may exhibit toxicological effects at certain concentrations. Studies have focused on the metabolism and disposition of related esters in animal models, emphasizing the need for further investigation into the safety profile of this compound .

- Biological Applications : this compound has been employed in drug formulation and delivery systems. Its properties as a solvent make it valuable for creating formulations that enhance drug solubility and bioavailability .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with other esters is beneficial:

| Compound | Molecular Formula | Applications |

|---|---|---|

| Ethyl Acetate | C₄H₈O₂ | Solvent in paints and coatings |

| Methyl Butyrate | C₅H₁₀O₂ | Flavoring agent |

| Ethyl Propionate | C₅H₁₀O₂ | Solvent and intermediate in synthesis |

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of Ethyl 2-ethoxypropanoate to ensure reproducibility?

- Methodological Answer : Prioritize solvent selection (e.g., ethanol vs. THF), catalyst loading (e.g., acid/base catalysis), and temperature control. Document reaction kinetics using techniques like HPLC or GC-MS to monitor intermediates. Validate purity via NMR and compare spectral data with PubChem/ECHA databases . For reproducibility, adhere to standardized protocols from regulatory frameworks (e.g., FDA GSRS) to minimize batch variability .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of GC-MS (for volatile impurities), HPLC (for non-volatile byproducts), and NMR (¹H/¹³C for structural confirmation). Cross-reference results with spectral libraries from PubChem or ECHA. For trace metal analysis, employ ICP-MS, especially if the compound is used in catalysis .

Q. How should researchers address safety protocols when handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for PPE (gloves, goggles, fume hoods). Monitor vapor exposure using real-time gas sensors. For toxicity assessments, consult ECHA’s hazard classifications and conduct in vitro assays (e.g., Ames test for mutagenicity) if novel derivatives are synthesized .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) enhance the study of this compound’s reaction mechanisms?

- Methodological Answer : Apply Density Functional Theory (DFT) to model transition states and activation energies for esterification or hydrolysis pathways. Validate simulations with experimental kinetic data (e.g., Arrhenius plots). Use software like Gaussian or ORCA, and archive input/output files for reproducibility .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

- Methodological Answer : Conduct meta-analyses of existing studies, focusing on variables like solvent polarity, catalyst structure (e.g., chiral vs. achiral), and stereoselectivity metrics. Use Bland-Altman plots to quantify bias between datasets. Replicate key experiments under controlled conditions .

Q. How can researchers design experiments to investigate this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC sampling. Use DOE (Design of Experiments) to model degradation pathways. For pH studies, simulate gastrointestinal (pH 1.2–7.4) or environmental conditions (pH 4–9) .

Q. What interdisciplinary approaches (e.g., bioinformatics, materials science) could expand applications of this compound?

- Methodological Answer : Explore its use as a green solvent in polymer synthesis (via rheological studies) or as a precursor in drug delivery systems (e.g., prodrug linkage analysis via LC-MS/MS). Collaborate with computational biologists to predict metabolic pathways using tools like MetaCyc .

Q. Methodological Considerations

Q. How should researchers address limitations in studying this compound’s environmental impact?

- Methodological Answer : Conduct lifecycle assessments (LCA) to track biodegradation products. Use OECD Test Guidelines 301/302 for aerobic/anaerobic degradation studies. Acknowledge limitations (e.g., lack of long-term ecotoxicology data) in discussion sections and propose follow-up field studies .

Q. What frameworks ensure ethical compliance when publishing datasets on this compound?

Properties

IUPAC Name |

ethyl 2-ethoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-9-6(3)7(8)10-5-2/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKJHMOIRYZSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289573 | |

| Record name | ETHYL 2-ETHOXYPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7737-40-8, 112889-45-9 | |

| Record name | NSC61984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL 2-ETHOXYPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.